molecular formula C8H13N5 B12337546 2H-Tetrazole-5-methanamine, alpha-phenyl-

2H-Tetrazole-5-methanamine, alpha-phenyl-

Cat. No.: B12337546
M. Wt: 179.22 g/mol
InChI Key: GVIVWICEHFSATL-UHFFFAOYSA-N
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Description

2H-Tetrazole-5-methanamine, alpha-phenyl-, is a compound that belongs to the tetrazole family Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-5-methanamine, alpha-phenyl-, typically involves the reaction of alpha-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method is efficient and yields the desired compound with good purity.

Industrial Production Methods

While specific industrial production methods for 2H-Tetrazole-5-methanamine, alpha-phenyl-, are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-5-methanamine, alpha-phenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or phenyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Tetrazole-5-methanamine, alpha-phenyl-, involves its interaction with specific molecular targets. For example, in antifungal applications, the compound targets cytochrome P450 14-sterol demethylase, an enzyme crucial for fungal cell membrane synthesis . By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: This compound is structurally similar but lacks the methanamine group.

    Fluconazole: A well-known antifungal agent with a triazole ring instead of a tetrazole ring.

Uniqueness

2H-Tetrazole-5-methanamine, alpha-phenyl-, is unique due to its combination of the tetrazole ring and the methanamine group, which imparts specific chemical and biological properties. Its ability to inhibit cytochrome P450 14-sterol demethylase makes it a promising candidate for antifungal therapy, especially in cases where resistance to other antifungal agents, such as fluconazole, is observed .

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

phenyl(tetrazolidin-5-yl)methanamine

InChI

InChI=1S/C8H13N5/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6/h1-5,7-8,10-13H,9H2

InChI Key

GVIVWICEHFSATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2NNNN2)N

Origin of Product

United States

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